2-氨基-苯并噻唑-6-羰基氯化氢

描述

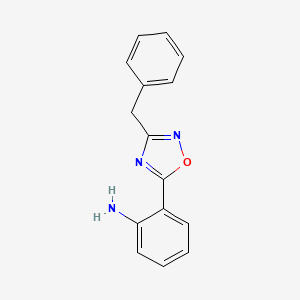

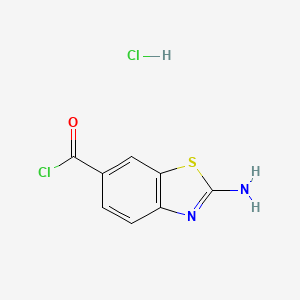

2-Amino-benzothiazole-6-carbonyl chloride hydrochloride is a chemical compound with the molecular formula C8H6Cl2N2OS and a molecular weight of 249.12 g/mol. It is a derivative of 2-aminobenzothiazole, a heterocyclic compound that has gained popularity due to its prominent medicinal importance .

Synthesis Analysis

The synthesis of 2-aminobenzothiazole derivatives has been a subject of interest in recent years due to their potent pharmacological activities . A large number of efforts have been made to develop a wide range of methodologies for the synthesis of 2-aminobenzothiazole and its derivatives . The synthesis of these derivatives often involves one-pot multicomponent reactions with the participation of 2-aminobenzothiazole . These reactions are simple in experimental execution, characterized by high yields of the target products in a relatively short reaction time, and more often proceed in the absence of a solvent .Molecular Structure Analysis

The molecular structure of 2-Amino-benzothiazole-6-carbonyl chloride hydrochloride is based on the 2-aminobenzothiazole scaffold . This scaffold is versatile and synthetically accessible, making it suitable for multiple applications in both synthetic organic chemistry and biological fields .Chemical Reactions Analysis

2-Aminobenzothiazole serves as a reactant or a reaction intermediate for affording various fused heterocycles . The NH2 and endocyclic N functions of 2-aminobenzothiazole are suitable to assist reactions with common bis electrophilic reagents to form a diverse fused heterocyclic scaffold .科学研究应用

Green Chemistry

Benzothiazoles, including 2-Amino-benzothiazole-6-carbonyl chloride hydrochloride, have played an important role in the field of green chemistry . They are synthesized from the condensation of 2-aminobenzenethiol with aldehydes, ketones, acids, or acyl chlorides . The cyclization of thioamide or carbon dioxide (CO2) is also used as raw materials .

Medicinal Chemistry

Benzothiazoles are significant in the field of medicinal chemistry due to their extensive range of biological activities . They exhibit anti-cancer, anti-bacterial, anti-tuberculosis, anti-diabetic, anthelmintic, anti-tumor, anti-viral, anti-oxidant, anti-inflammatory, anti-glutamate and anti-parkinsonism, anticonvulsant, muscle relaxant activities, and neuroprotective properties .

Enzyme Inhibition

Benzothiazoles serve as inhibitors of several enzymes . This property makes them valuable in the development of drugs that target specific enzymes in the body.

Synthetic Organic Chemistry

The 2-aminobenzothiazole scaffold is synthetically accessible and versatile, making it fascinating for multiple applications in synthetic organic chemistry .

Biological Fields

2-Aminobenzothiazole and its derivatives have potent pharmacological activities, making them important in various biological fields .

Formation of Fused Heterocycles

The NH2 and endocyclic N functions of 2-aminobenzothiazole assist reactions with common bis electrophilic reagents to form diverse fused heterocyclic scaffolds . This property is utilized in the synthesis of various biologically active compounds.

Industrial Applications

Benzothiazoles are widely used as vulcanization accelerators, antioxidants, plant growth regulators, imaging reagents, fluorescence materials, and electroluminescent devices due to their highly pharmaceutical and biological activity .

Synthesis of Biologically Active Derivatives

The formation of new families of biologically active 2,5,6-trisubstituted 2-aminobenzothiazoles has been carried out by many researchers . For this purpose, the starting 5,6-substituted derivatives of 2-aminobenzothiazole are synthesized from readily available 3,4-substituted anilines in the presence of KSCN and Br2 .

作用机制

Target of Action

2-aminobenzothiazole, a closely related compound, has been reported to have local anaesthetic action and numerous applications in human and veterinary medicine .

Mode of Action

2-aminobenzothiazole serves as a reactant or a reaction intermediate for affording various fused heterocycles . It interacts with common bis electrophilic reagents to form a diverse fused heterocyclic scaffold .

Biochemical Pathways

2-aminobenzothiazole has been used to construct a poly (vinyl chloride)-based membrane electrode for determination of ce 3+ ions . It also bonds chemically to multiwalled carbon nanotubes to produce a sorbent which has been used for separation of Pb (II) from aqueous samples .

Result of Action

2-aminobenzothiazole has been reported to have local anaesthetic action .

未来方向

The future directions in the research and development of 2-aminobenzothiazole derivatives, including 2-Amino-benzothiazole-6-carbonyl chloride hydrochloride, are promising. The concept of green synthesis, which involves one-pot multicomponent reactions with the participation of 2-aminobenzothiazole, is a promising trend in the synthesis of its bioactive derivatives . This approach has a number of advantages, including simplicity in experimental execution, high yields of the target products in a relatively short reaction time, and more often proceeds in the absence of a solvent .

属性

IUPAC Name |

2-amino-1,3-benzothiazole-6-carbonyl chloride;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2OS.ClH/c9-7(12)4-1-2-5-6(3-4)13-8(10)11-5;/h1-3H,(H2,10,11);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCBAQBVUPYEOTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)Cl)SC(=N2)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-amino-2-(methoxymethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B3033484.png)

![2-chloro-1-(3,4-dihydropyrimido[1,2-a]benzimidazol-1(2H)-yl)ethanone](/img/structure/B3033485.png)

![3-(cyclohexylmethyl)-5-[(3,4-dichlorophenyl)methylsulfanyl]-8,9-dimethoxy-3H-imidazo[1,2-c]quinazolin-2-one](/img/structure/B3033490.png)

![1-[(4-bromophenyl)methyl]-4-[3-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-yl]piperidine](/img/structure/B3033493.png)

![5-chloro-N-[2-(4-methoxyanilino)-2-oxo-1-phenylethyl]-1,3-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B3033495.png)

![4-(4-Chlorophenyl)-2-{[3-(diethylamino)propyl]amino}-4-oxobutanoic acid](/img/structure/B3033496.png)

![3-chloro-2-[5-(1H-pyrazol-5-yl)-3-isoxazolyl]-5-(trifluoromethyl)pyridine](/img/structure/B3033498.png)

![1-[(2,6-dichlorophenyl)methyl]-4-(3-naphthalen-1-yl-1H-pyrazol-5-yl)piperidine](/img/structure/B3033499.png)

![4-Chloro-N-(5,11-dihydro-10-thia-dibenzo[a,d]cyclohepten-5-yl)-butyramide](/img/structure/B3033501.png)

![4-Chloro-2-{[(3,4-dichlorophenyl)amino]methyl}phenol](/img/structure/B3033502.png)

![2-{[(2,5-Dichlorophenyl)amino]methyl}-6-ethoxyphenol](/img/structure/B3033503.png)